molecular formula C6H6BrLiN2O2 B2396860 lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate CAS No. 1989671-44-4

lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B2396860
CAS No.: 1989671-44-4
M. Wt: 224.97
InChI Key: JEIHSXLFZHNTCG-UHFFFAOYSA-M
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Preparation Methods

The synthesis of lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate typically involves the reaction of 2-bromo-1-ethyl-1H-imidazole-5-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction temperature is usually maintained at room temperature or slightly elevated .

Chemical Reactions Analysis

Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or other active sites in proteins, modulating their activity. The bromine atom and carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:

    Lithium(1+) ion 2-bromo-1-methyl-1H-imidazole-5-carboxylate: This compound has a methyl group instead of an ethyl group at the 1-position of the imidazole ring.

    Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-4-carboxylate: This compound has the carboxylate group at the 4-position instead of the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

lithium;2-bromo-3-ethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2.Li/c1-2-9-4(5(10)11)3-8-6(9)7;/h3H,2H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIHSXLFZHNTCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C(=CN=C1Br)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-44-4
Record name lithium 2-bromo-1-ethyl-1H-imidazole-5-carboxylate
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